5-(Ethylthio)-o-anisic acid
Description
5-(Ethylthio)-o-anisic acid (IUPAC name: 4-amino-5-(ethylthio)-2-methoxybenzoic acid; CAS 71675-86-0) is a substituted benzoic acid derivative with a molecular formula of C₁₀H₁₃NO₃S and a molecular weight of 227.28 g/mol . Structurally, it features:
- A methoxy group (-OCH₃) at the 2-position (ortho to the carboxylic acid).
- An ethylthio group (-SCH₂CH₃) at the 5-position.
- An amino group (-NH₂) at the 4-position.
This compound is primarily utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals, particularly in reactions involving thioetherification and cyclization . Its synthesis often involves potassium ethanethiolate under controlled temperatures (0–5°C) to minimize by-products .
Properties
CAS No. |
4816-23-3 |
|---|---|
Molecular Formula |
C10H12O3S |
Molecular Weight |
212.27 g/mol |
IUPAC Name |
5-ethylsulfanyl-2-methoxybenzoic acid |
InChI |
InChI=1S/C10H12O3S/c1-3-14-7-4-5-9(13-2)8(6-7)10(11)12/h4-6H,3H2,1-2H3,(H,11,12) |
InChI Key |
ICHLZNKXBSZZON-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=CC(=C(C=C1)OC)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Ethylthio)-o-anisic acid typically involves the introduction of an ethylthio group to the anisic acid framework. One common method is the reaction of anisic acid with ethylthiol in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane and a base like triethylamine to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of 5-(Ethylthio)-o-anisic acid may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(Ethylthio)-o-anisic acid can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted anisic acid derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Ethylthio)-o-anisic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Ethylthio)-o-anisic acid involves its interaction with various molecular targets. The ethylthio group can participate in hydrogen bonding and hydrophobic interactions, which can influence the compound’s binding affinity to proteins and enzymes. The carboxylic acid group can also form ionic bonds with positively charged residues in proteins, affecting their function and activity.
Comparison with Similar Compounds
Structural Analogues
o-Anisic Acid (2-Methoxybenzoic Acid)
- Structure: Lacks the ethylthio and amino groups, retaining only the methoxy and carboxylic acid groups.
- Properties: Molecular formula: C₈H₈O₃; Molecular weight: 152.14 g/mol. No antioxidant activity observed in DPPH assays, even at high concentrations . Safety profile: Causes skin/eye irritation and requires careful handling .
Sethoxydim
- Structure: A cyclohexenone derivative with an ethylthio group (CAS 74051-80-2).
- Application : Commercial herbicide targeting grass weeds .
- Key Difference: While both compounds contain ethylthio groups, sethoxydim’s cyclohexenone core and agricultural use contrast sharply with 5-(ethylthio)-o-anisic acid’s role as a pharmaceutical intermediate.
1,3,4-Thiadiazole Derivatives
- Example : 5-(Ethylthio)-1,3,4-thiadiazol-2-amines (e.g., compounds 3a–3d in ).
- Synthesis : Yields range from 46–71% , comparable to thioetherification steps for 5-(ethylthio)-o-anisic acid .
- Bioactivity : Demonstrated antimicrobial activity , suggesting sulfur-containing heterocycles’ importance in drug design .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Key Substituents | Boiling Point (°C) | Density (g/cm³) |
|---|---|---|---|---|
| 5-(Ethylthio)-o-anisic acid | 227.28 | -OCH₃, -SCH₂CH₃, -NH₂ | 402.8 | 1.31 |
| o-Anisic acid | 152.14 | -OCH₃ | Not reported | Not reported |
| Sethoxydim | 327.46 | Ethylthio, cyclohexenone | Not reported | Not reported |
Data sourced from .
Biological Activity
5-(Ethylthio)-o-anisic acid, also known as ethylthio anisate, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and sources.
- Molecular Formula : C10H12O2S
- Molecular Weight : 196.26 g/mol
- CAS Number : 4816-23-3
Biological Activities
5-(Ethylthio)-o-anisic acid has been studied for several biological activities, including:
- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. A study showed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a natural preservative in food and pharmaceutical applications.
- Antioxidant Properties : The compound has demonstrated significant antioxidant activity, which is crucial for protecting cells from oxidative stress. In vitro assays revealed that 5-(Ethylthio)-o-anisic acid scavenges free radicals, thereby contributing to cellular protection mechanisms .
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines in cell cultures, indicating its potential utility in treating inflammatory diseases .
The biological effects of 5-(Ethylthio)-o-anisic acid are believed to be mediated through various mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, reducing the overall inflammatory response.
- Modulation of Signaling Pathways : It may alter signaling pathways associated with oxidative stress and inflammation, enhancing cellular defense mechanisms.
- Interaction with Cell Membranes : The ethylthio group may influence membrane fluidity and permeability, affecting cellular uptake and bioavailability of other therapeutic agents .
Table 1: Summary of Biological Activities
Research Highlights
- Antimicrobial Study : A comprehensive evaluation using disk diffusion methods revealed that 5-(Ethylthio)-o-anisic acid showed promising activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, indicating its potential as an alternative antimicrobial agent.
- Antioxidant Assessment : In a study assessing antioxidant capacity through DPPH radical scavenging assays, the compound exhibited a strong ability to neutralize free radicals, suggesting its potential role in preventing oxidative damage in biological systems .
- Inflammation Model : In vitro studies using macrophage cell lines demonstrated that treatment with 5-(Ethylthio)-o-anisic acid resulted in a significant decrease in pro-inflammatory cytokines, highlighting its potential application in inflammatory diseases .
Q & A
Q. Q1. What are the established synthetic routes for 5-(Ethylthio)-o-anisic acid, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis of 5-(Ethylthio)-o-anisic acid typically involves nucleophilic substitution or thiol-ene reactions. For example, substituting a halogen atom in o-anisic acid derivatives with ethylthiol groups under alkaline conditions (e.g., NaOH/EtOH) can yield the target compound. Key variables include:
- Temperature : Higher temperatures (70–90°C) accelerate reaction kinetics but may promote side reactions like oxidation of thiols .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but require rigorous drying to avoid hydrolysis.
- Catalysts : Transition metal catalysts (e.g., CuI) improve regioselectivity in aromatic substitution .
Data Note : LC-MS and NMR (¹H/¹³C) are critical for verifying purity (>95%) and structural integrity, with characteristic peaks at δ 2.5–3.0 ppm (ethylthio protons) and m/z 151 (parent ion) .
Q. Q2. How can researchers validate the structural assignment of 5-(Ethylthio)-o-anisic acid using spectroscopic and computational methods?
Methodological Answer:
- Spectroscopy :
- Computational : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) predict vibrational frequencies and NMR chemical shifts, which can be cross-validated with experimental data to confirm structural accuracy .
Advanced Research Questions
Q. Q3. What experimental design considerations are critical for studying the enzymatic degradation of 5-(Ethylthio)-o-anisic acid, and how can contradictory LC-MS data be resolved?
Methodological Answer:
- Enzyme Selection : Use microbial oxidoreductases (e.g., E. coli-expressed DMO enzymes) to assess demethylation or desulfurization pathways. Negative controls (enzyme-free reactions) are essential to rule out abiotic degradation .
- LC-MS Parameters :
- Contradiction Resolution : If no demethylated product is observed despite enzyme activity (e.g., confirmed via dicamba control), consider:
Q. Q4. How do computational models (e.g., QSAR or MD simulations) predict the environmental persistence and toxicity of 5-(Ethylthio)-o-anisic acid?
Methodological Answer:
- QSAR Models : Use descriptors like logP (octanol-water partition coefficient) and topological polar surface area (TPSA) to predict bioaccumulation potential. For example, logP >3 suggests moderate persistence in aquatic systems .
- Molecular Dynamics (MD) : Simulate interactions with soil organic matter (e.g., humic acids) to assess adsorption kinetics. Force fields like CHARMM or AMBER model van der Waals and electrostatic interactions .
- Toxicity Data : Compare with structurally related herbicides (e.g., sethoxydim, LC50 = 11.4 mg/L for Scenedesmus quadricauda) to estimate ecotoxicological risks .
Literature Guidance
- Synthesis : Prioritize protocols from Beilstein Journal of Organic Chemistry for reproducibility .
- Computational Studies : Follow DFT benchmarking practices in Journal of Spectroscopy to ensure methodological rigor .
- Data Reporting : Adhere to Reviews in Analytical Chemistry standards for LC-MS metadata (e.g., column type, ion source parameters) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
